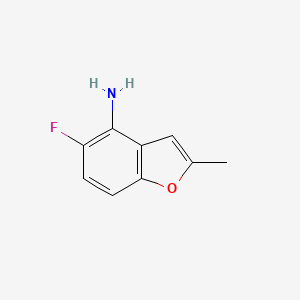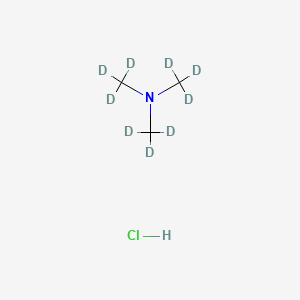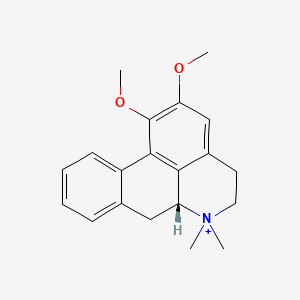
4'-羟基华法林-d4
描述
4’-Hydroxy Warfarin-d4 is a labelled analogue of 4’-Hydroxy Warfarin, which is a metabolite of Warfarin in humans . It has a molecular formula of C19H12D4O5 and a molecular weight of 328.35 .
Synthesis Analysis
The synthesis of warfarin analogs involves the Michael addition of 4-hydroxycoumarins to vinyl-substituted N-heterocycles . This chemistry is also suitable for thiocoumarins and quinolinones . A mechanism is proposed involving nucleophilic attack at the vinyl-group of the protonated N-heterocycle .
Molecular Structure Analysis
The structure of 4’-Hydroxy Warfarin-d4 is similar to that of Warfarin, which has a molecular formula of C19H16O4 . The structure of Warfarin can be viewed using Java or Javascript .
Chemical Reactions Analysis
Warfarin and its analogs undergo primarily oxidation into 6-, 7-, 8-, and 4’-hydroxywarfarins . Minor but relevant, competing pathways are warfarin reductions into pairs of alcohols . Due to structural similarities with warfarin, hydroxywarfarins undergo reduction, possibly impacting their pharmacological activity and elimination .
Physical And Chemical Properties Analysis
4’-Hydroxy Warfarin-d4 is a pale yellow to light beige solid . It is slightly soluble in Acetic Acid (Sonicated), DMSO, Ethyl Acetate . It has a melting point of 127-129°C .
科学研究应用
Anticoagulant
4’-Hydroxy Warfarin-d4 and its derivatives have been effectively used as anticoagulants for the treatment of disorders in which there is excessive or undesirable clotting, such as thrombophlebitis . They are antagonists of vitamin K and their target is vitamin K 2,3-epoxide reductase in the liver microsomes .
Analgesic
These compounds display important pharmacological effects, including analgesic properties . This means they can be used to relieve pain.
Anti-inflammatory
They also have anti-inflammatory properties , which means they can be used to reduce inflammation in the body.
Anti-bacterial
4’-Hydroxy Warfarin-d4 and its derivatives have shown anti-bacterial properties , making them useful in combating bacterial infections.
Anti-viral
These compounds have also demonstrated anti-viral properties , which means they can be used to fight viral infections.
Anti-cancer
4’-Hydroxy Warfarin-d4 and its derivatives have shown anti-cancer properties , indicating potential use in cancer treatment.
Rodenticide
4’-Hydroxy Warfarin-d4 and its derivatives are widely used anticoagulant rodenticides as well as antithrombotic agents . They are stable and storable, combining the merits of acute and chronic rodenticides .
Key Intermediates for Industrial Products
Finally, these compounds are also useful key intermediates for many industrial products such as dyes and liquid crystals .
作用机制
Target of Action
The primary target of 4’-Hydroxy Warfarin-d4, a metabolite of Warfarin, is the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors. By inhibiting VKOR, 4’-Hydroxy Warfarin-d4 interferes with the clotting process, making it an effective anticoagulant .
Mode of Action
4’-Hydroxy Warfarin-d4, like Warfarin, acts by inhibiting the VKOR complex . This inhibition depletes functional vitamin K reserves and reduces the synthesis of vitamin K-dependent active clotting factors II, VII, IX, and X, as well as proteins C and S . This interaction with its targets leads to a decrease in blood clot formation.
Biochemical Pathways
The major metabolic pathway of Warfarin involves the oxidation to various hydroxywarfarins, including 4’-Hydroxy Warfarin . This process is primarily catalyzed by the enzyme CYP2C9, with minor contributions from CYP2C19 . The resulting hydroxywarfarins, including 4’-Hydroxy Warfarin-d4, then act on the VKOR complex to inhibit the vitamin K cycle .
Pharmacokinetics
Warfarin, the parent compound of 4’-Hydroxy Warfarin-d4, is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution and is eliminated by hepatic metabolism with a very small clearance . The elimination half-life is about 35 hours . The pharmacokinetics of 4’-Hydroxy Warfarin-d4 is expected to be similar.
Result of Action
The primary result of the action of 4’-Hydroxy Warfarin-d4 is anticoagulation . By inhibiting the VKOR complex and reducing the synthesis of vitamin K-dependent clotting factors, it prevents the formation of blood clots. This makes it useful in the treatment of conditions such as venous thromboembolism and pulmonary embolism .
Action Environment
The action of 4’-Hydroxy Warfarin-d4, like that of Warfarin, can be influenced by various environmental factors. For instance, certain foods and medications can interact with Warfarin, affecting its anticoagulant effect . Genetic variations, particularly in the CYP2C9 enzyme, can also impact the metabolism and efficacy of Warfarin . It’s reasonable to expect that similar factors would influence the action of 4’-Hydroxy Warfarin-d4.
未来方向
属性
IUPAC Name |
5,6,7,8-tetradeuterio-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWAMPDGRWRPF-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(CC(=O)C)C3=CC=C(C=C3)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857860 | |
| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Warfarin-d4 | |
CAS RN |
94820-63-0 | |
| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



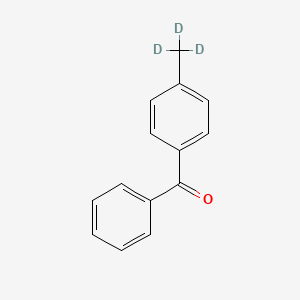

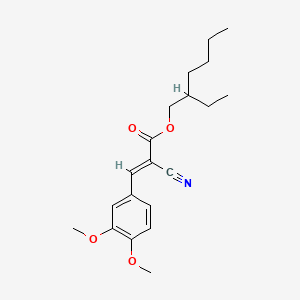

buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide](/img/structure/B587657.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)
